
(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated organic compounds often involves multicomponent reactions, as seen in the electrochemically induced transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid to yield a compound with potential biomedical applications . Another example includes the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran-2-carboxylic acid, which demonstrates the utility of brominated intermediates in creating novel compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography . For instance, the crystal structure of a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was determined from single-crystal X-ray diffraction data . These techniques could be employed to analyze the molecular structure of "(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate".
Chemical Reactions Analysis
The reactivity of brominated compounds can be quite diverse. For example, the compound synthesized in paper was reacted with ethanol and amines to obtain corresponding esters and amides, indicating the potential for further functionalization of brominated molecules. The chemical reactions involving the compound of interest would likely depend on the presence of reactive functional groups and the overall stability of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be predicted in silico, as demonstrated in paper , where properties and drug likeness were predicted for a series of esters and amides. The planarity and intermolecular interactions, such as C—H⋯O bonds leading to a layered structure, are also important physical characteristics, as seen in the compound from paper . These analyses could be applied to predict the properties of "(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate".
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has shown the synthesis of structurally related compounds, such as the creation of various triazole derivatives. For instance, the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate involved a related reaction mechanism (Pokhodylo & Obushak, 2019).
Similar bromo-substituted compounds have been studied, showing bromine migration in reactions of halogeno derivatives with potassium amide. This highlights potential pathways for modifying similar structures (Bie, Plas, Geurtsen, & Nijdam, 2010).
Biomedical Applications
There's research on N-phenylpyrazole derivatives, demonstrating their antimicrobial activity. This suggests potential antimicrobial applications for structurally similar compounds (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Another study synthesized a zinc phthalocyanine derivative, emphasizing its suitability for photodynamic therapy in cancer treatment. This indicates the relevance of similar compounds in cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).
Research on 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity studies also sheds light on the potential medical uses of similar compounds (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2S/c1-16-21(29-18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)28-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFAIKHVLXRYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)
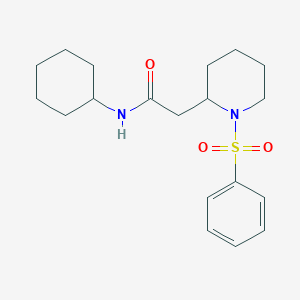
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
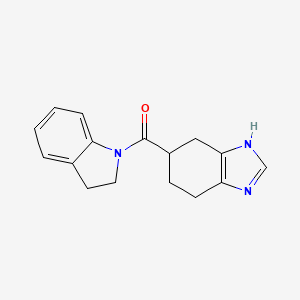
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)
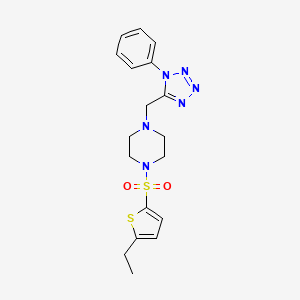
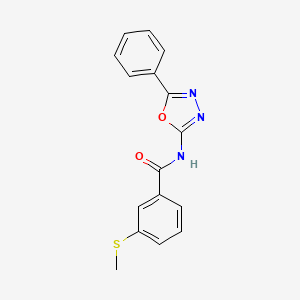
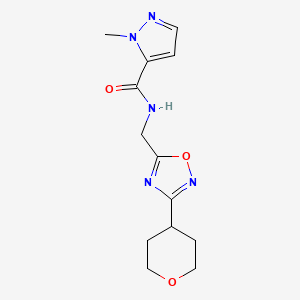
![3-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B3001235.png)
![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)
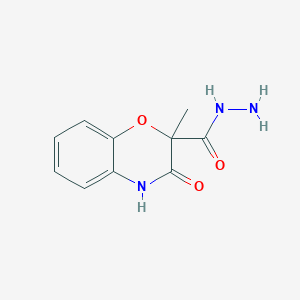
![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)
